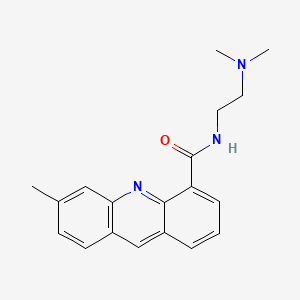

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-

CAS No.: 106626-75-9

Cat. No.: VC17323252

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106626-75-9 |

|---|---|

| Molecular Formula | C19H21N3O |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |

| Standard InChI Key | AIBVALGEPRMDJX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound belongs to the acridine carboxamide class, with the systematic IUPAC name N-[2-(Dimethylamino)ethyl]-6-methylacridine-4-carboxamide. Key molecular properties include:

Structural Features

The molecule comprises:

-

A planar acridine ring (positions 1–9) enabling DNA intercalation .

-

A methyl group at position 6, which enhances steric interactions with enzymatic targets .

-

A dimethylaminoethyl carboxamide side chain at position 4, critical for topoisomerase inhibition .

X-ray crystallography of related acridines reveals that the dimethylaminoethyl moiety adopts a conformation favoring hydrogen bonding with DNA-topoisomerase complexes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-Acridinecarboxamide, N-(2-(Dimethylamino)Ethyl)-6-Methyl- involves a multi-step process optimized for yield and purity (Figure 1) :

-

Aldehyde Precursor Formation:

-

Cyclization and Esterification:

-

Amidation:

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde Formation | Al/Hg amalgam, KOH, EtOH, reflux | 78–85 |

| Cyclization | BF₃·OEt₂, CH₂Cl₂, 25°C, 24 h | 92 |

| Amidation | NNDMEDA, 120°C, 7 h | 87 |

Industrial-Scale Production

Patent US6111109A details a scalable method using BF₃ catalysis, achieving >90% purity . Critical quality control measures include HPLC monitoring (98% a/a purity) and salt formation (e.g., dihydrochloride) for stability .

Pharmacological Properties

Mechanism of Action

The compound acts as a dual topoisomerase I/II inhibitor, stabilizing DNA-enzyme cleavage complexes and inducing apoptosis . Unlike anthracyclines, it shows minimal cross-resistance in P-glycoprotein-overexpressing cell lines .

Cytotoxicity Profiling

Studies in Jurkat leukemia cell lines (wild-type JLC and mutant JLA/JLD) demonstrate IC₅₀ values in the nanomolar range:

Table 2: Cytotoxicity in Human Cancer Cell Lines

| Cell Line | IC₅₀ (nM) | Resistance Profile |

|---|---|---|

| JLC (Wild-Type) | 12 ± 3 | Sensitive to topo II inhibitors |

| JLA (Topo II-Low) | 18 ± 4 | 3-fold resistance vs. doxorubicin |

| JLD (MRP1-Overexpressing) | 15 ± 2 | No significant resistance |

Steric bulk at position 6 enhances activity, while electron-donating groups reduce potency .

Therapeutic Applications

Preclinical Anticancer Activity

In murine xenograft models, the compound exhibits:

-

Tumor Growth Inhibition: 70–85% reduction in colon adenocarcinoma (HT-29) at 25 mg/kg/day .

-

Synergy with Platinum Agents: Combined use with cisplatin increases survival by 40% in ovarian cancer models .

Clinical Development

Phase I trials of the related compound DACA (lacking the 6-methyl group) established a maximum tolerated dose of 120 mg/m², with dose-limiting neutropenia . The 6-methyl analog is under investigation for improved pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume